molecular formula C23H24F2N2O3 B5035014 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide

Cat. No. B5035014
M. Wt: 414.4 g/mol
InChI Key: ZPLLQHPBNMRSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. The compound is also known as TAK-659 and has been studied for its biochemical and physiological effects.

Mechanism of Action

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide inhibits the activity of BTK by binding to the active site of the enzyme. BTK is a crucial component of B-cell signaling, and its inhibition leads to the suppression of B-cell activation, proliferation, and survival. This, in turn, leads to the suppression of the immune response and the inhibition of the growth of B-cell malignancies.
Biochemical and Physiological Effects:
3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the phosphorylation of downstream signaling molecules such as AKT, ERK, and NF-κB. This inhibition leads to the suppression of B-cell activation, proliferation, and survival. The compound has also been shown to induce apoptosis in B-cell malignancies.

Advantages and Limitations for Lab Experiments

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has several advantages for lab experiments. The compound is highly selective for BTK and has been shown to have minimal off-target effects. The compound is also stable and can be easily synthesized in large quantities. However, the compound has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide. One potential direction is the study of the compound in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another potential direction is the study of the compound in animal models to evaluate its efficacy and safety. Additionally, the study of the compound in other diseases such as inflammatory diseases could also be explored. Finally, the development of more soluble analogs of the compound could also be investigated to overcome its limitations.
Conclusion:
In conclusion, 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide is a synthetic compound that has significant potential as a drug candidate. The compound has been studied for its potential in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory diseases. The compound inhibits the activity of BTK and has been shown to have significant biochemical and physiological effects. The compound has several advantages for lab experiments, such as its selectivity for BTK and stability, but also has some limitations, such as its poor solubility. There are several future directions for the study of the compound, such as its study in combination with other drugs, animal models, and the development of more soluble analogs.

Synthesis Methods

The synthesis of 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide involves several steps. The starting material is 2,4-difluorobenzylamine, which is reacted with 4-chloro-3-nitrobenzoic acid to obtain 3-nitro-4-(2,4-difluorobenzylamino)benzoic acid. This intermediate is then reduced with iron powder and acetic acid to obtain 4-(2,4-difluorobenzylamino)-3-aminobenzoic acid. The final step involves the reaction of this intermediate with 1-(cyclopropylcarbonyl)piperidine and phosphoryl chloride to obtain 3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide.

Scientific Research Applications

3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide has been studied for its potential as a drug candidate in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies and autoimmune diseases.

properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(2,4-difluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O3/c24-18-7-6-17(21(25)13-18)14-26-22(28)16-2-1-3-20(12-16)30-19-8-10-27(11-9-19)23(29)15-4-5-15/h1-3,6-7,12-13,15,19H,4-5,8-11,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLLQHPBNMRSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.